molecular formula C13H12N4O2S B1438851 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-64-0

7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1438851
M. Wt: 288.33 g/mol
InChI Key: IIAVCSMRIFAGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with the molecular formula C13H12N4O2S. It has a molecular weight of 288.33 . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” consists of a pyrrolidinyl group attached to a thiazolo[4,5-d]pyridazin-4(5H)-one core, with a furyl group at the 7-position .

Scientific Research Applications

Analgesic Activity

Research has shown that derivatives of 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibit analgesic effects. A study by Demchenko et al. (2012) demonstrated that by alkylation with N-substituted chloroacetamides, new compounds were synthesized and tested for analgesic activity using in vivo models. The results indicated that electron donor substituents in certain positions of the aryl fragment enhanced the analgesic effect (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).

Another study by the same group in 2015 further investigated the biological activity of these compounds, confirming their analgesic and anti-inflammatory properties (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).

Antimicrobial and Antifungal Activity

A study by Faidallah et al. (2013) examined the antimicrobial properties of novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines. They found that several compounds displayed broad-spectrum antibacterial activity and were effective against Candida albicans fungus (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

Anticancer Activity

The potential for anticancer applications was highlighted in a 2018 study by Lozynskyi et al., where thiazolo[4,5-b]pyridin-2(3H)-one derivatives showed moderate inhibitory activity against certain cancer cell lines (Lozynskyi, Zimenkovsky, Radko, Stypuła-Trębas, Roman, Gzella, & Lesyk, 2018).

properties

IUPAC Name

7-(furan-2-yl)-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAVCSMRIFAGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Citations

For This Compound
2
Citations
SA Demchenko, OE Iadlovskyi, LS Bobkova… - Farmatsevtychnyi …, 2012 - pharmj.org.ua
There was synthesized a series of new [1, 3] thiazolo-[4, 5-d] pyridazine-4 (5Н)-ones from 7-(2-furyl)-2-pyrrolidin-1-yl [1, 3] thiazolo [4, 5-d] pyridazin-4 (5H)-one by alkylation with N-…
Number of citations: 4 pharmj.org.ua
СА Демченко, ОЄ Ядловський… - Фармацевтичний …, 2012 - irbis-nbuv.gov.ua
Аналіз джерел літератури свідчить про беззаперечне лідерство гетероциклічних сполук як потенційно активних фармацевтичних субстанцій для інноваційних лікарських …
Number of citations: 0 www.irbis-nbuv.gov.ua

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